
2-(Trifluoromethyl)-5,6-dihydro-4H-1,3,4-thiadiazine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethyl)-5,6-dihydro-4H-1,3,4-thiadiazine-4-carboxamide is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of a trifluoromethyl group imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-5,6-dihydro-4H-1,3,4-thiadiazine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a trifluoromethylated thiadiazine precursor. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes rigorous purification steps, such as recrystallization or chromatography, to obtain the desired product in high yield and purity .
化学反应分析
Types of Reactions: 2-(Trifluoromethyl)-5,6-dihydro-4H-1,3,4-thiadiazine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
科学研究应用
2-(Trifluoromethyl)-5,6-dihydro-4H-1,3,4-thiadiazine-4-carboxamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
作用机制
The mechanism by which 2-(Trifluoromethyl)-5,6-dihydro-4H-1,3,4-thiadiazine-4-carboxamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and derivative used .
相似化合物的比较
Trifluoromethylbenzenes: These compounds also contain the trifluoromethyl group and are used in pharmaceuticals and agrochemicals.
Trifluoromethylpyridines: These are used as intermediates in the synthesis of various fluorinated compounds.
Uniqueness: 2-(Trifluoromethyl)-5,6-dihydro-4H-1,3,4-thiadiazine-4-carboxamide is unique due to its thiadiazine ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in diverse applications .
属性
CAS 编号 |
88976-88-9 |
|---|---|
分子式 |
C5H6F3N3OS |
分子量 |
213.18 g/mol |
IUPAC 名称 |
2-(trifluoromethyl)-5,6-dihydro-1,3,4-thiadiazine-4-carboxamide |
InChI |
InChI=1S/C5H6F3N3OS/c6-5(7,8)3-10-11(4(9)12)1-2-13-3/h1-2H2,(H2,9,12) |
InChI 键 |
QEFWSIWMPPNACM-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(=NN1C(=O)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


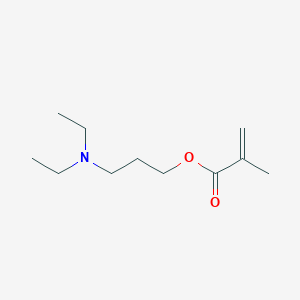
![1-ethyl-6-methoxy-1H-benzo[d]imidazole](/img/structure/B14143173.png)

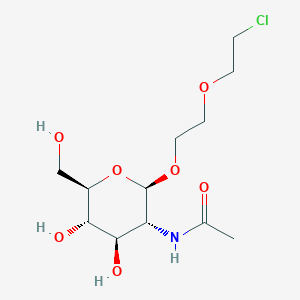
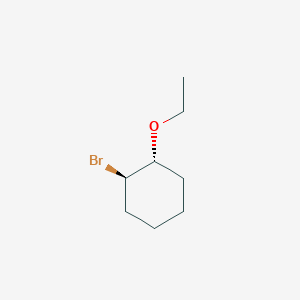
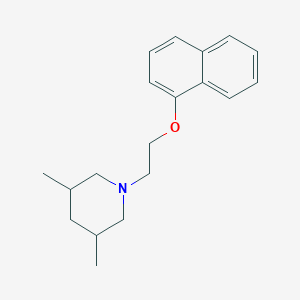
![N-[3-(morpholin-4-yl)propyl]-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B14143203.png)

![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14143210.png)
![Ethyl n-[3,5-di(trifluoromethyl)phenyl]carbamate](/img/structure/B14143211.png)
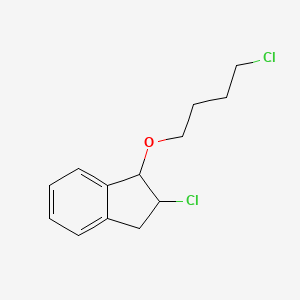
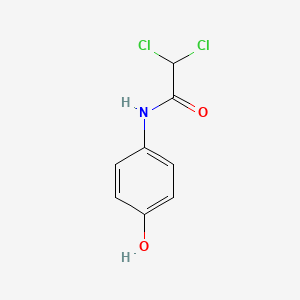
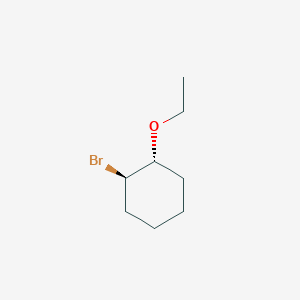
![5-methylsulfanyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14143227.png)
